7-Fluoro-1,2,4-benzotriazin-3-amine
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Overview
Description
7-Fluoro-1,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C7H5FN4 It is a derivative of benzotriazine, characterized by the presence of a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,4-benzotriazin-3-amine typically involves the fluorination of 1,2,4-benzotriazin-3-amine. One common method is the use of Selectfluor, a versatile and effective electrophilic fluorinating reagent. The reaction is carried out under controlled conditions, often involving microwave irradiation at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,4-benzotriazin-3-amine, 7-fluoro-, 1,4-dioxide.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: 1,2,4-benzotriazin-3-amine, 7-fluoro-, 1,4-dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro
Properties
CAS No. |
74916-44-2 |
---|---|
Molecular Formula |
C7H5FN4 |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) |
InChI Key |
GESXCEBKIYUDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC(=N2)N |
Origin of Product |
United States |
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